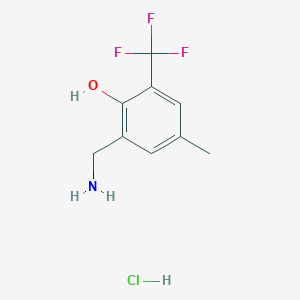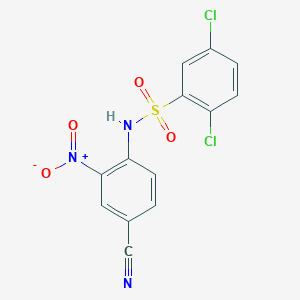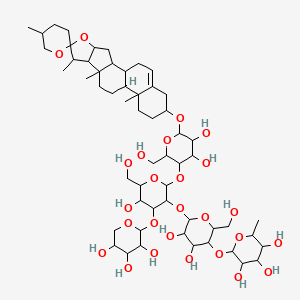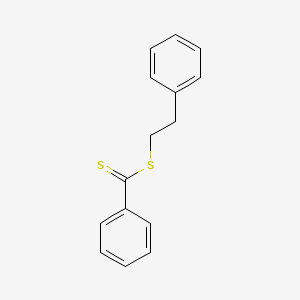
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride is a chemical compound with the molecular formula C8H10ClF3NO. This compound is known for its unique structure, which includes an aminomethyl group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methyl-2-nitrophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride
- 2-amino-4-(trifluoromethyl)phenol;hydrochloride
Uniqueness
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenol ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
59380-16-4 |
|---|---|
Molecular Formula |
C9H11ClF3NO |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-5-2-6(4-13)8(14)7(3-5)9(10,11)12;/h2-3,14H,4,13H2,1H3;1H |
InChI Key |
AKJGVRLSQIAOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)



![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)


![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)

